Glycosidic Bond Stability: Dual-Methylated Guanosine vs. Monomethylated and Canonical Guanosine by CID-MS
Energy-resolved collision-induced dissociation tandem mass spectrometry (ER-CID-MS) demonstrates that apparent N-glycosidic bond stability increases with cumulative methylation level. The dual-methylated N2,N2-dimethylguanosine (m22G), representing the base-dimethylated configuration relevant to N2,2'-O-dimethylguanosine, exhibits greater bond stability than monomethylated O2'-methylguanosine and unmodified guanosine [1]. The stability trend follows: canonical guanosine < monomethylated < dimethylated < trimethylated [1].
| Evidence Dimension | Relative N-glycosidic bond stability (energy required for bond cleavage) |
|---|---|
| Target Compound Data | Dimethylated guanosine (N2,N2-dimethylguanosine): Higher stability than monomethylated |
| Comparator Or Baseline | Canonical guanosine (lowest stability); O2'-methylguanosine (intermediate stability); 1-methylguanosine; 7-methylguanosine |
| Quantified Difference | Stability ranking: canonical < mono- < di- < trimethylated; 7-methylation is intrinsically activating (weakest bond among methylated variants) |
| Conditions | Energy-resolved collision-induced dissociation tandem mass spectrometry; protonated and sodium-cationized gas-phase methylguanosines; complemented by quantum chemical calculations |
Why This Matters
Higher glycosidic bond stability directly translates to reduced spontaneous depurination during prolonged storage, extended sample integrity in solution-based assays, and enhanced resistance to acid-catalyzed hydrolysis during oligonucleotide synthesis and deprotection steps.
- [1] Devereaux ZJ, Zhu Y, Rodgers MT. Relative glycosidic bond stabilities of naturally occurring methylguanosines: 7-methylation is intrinsically activating. Eur J Mass Spectrom. 2019;25(1):16-29. DOI: 10.1177/1469066718798097. PubMed: 30189754. View Source
